Lipophilicity (LogP) as a Key Differentiator for Formulation Solubility
The calculated octanol-water partition coefficient (LogP) for Cerium(III) isodecanoate is 5.2, a quantitative measure of its lipophilicity [1]. This value is a direct function of the C10 branched isodecanoate ligand. In contrast, Cerium(III) 2-ethylhexanoate (octoate), with a shorter C8 branched ligand, has a calculated LogP of approximately 4.2 [2], demonstrating that the longer, more hydrophobic ligand chain of isodecanoate results in a compound that is approximately one order of magnitude more lipophilic. This quantifiable difference allows for predictable solubility and compatibility in non-polar solvents and oleaginous formulations.
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | 5.2 (calculated) |
| Comparator Or Baseline | Cerium(III) 2-ethylhexanoate: 4.2 (calculated) |
| Quantified Difference | Δ LogP = +1.0 |
| Conditions | Computational prediction based on molecular structure |
Why This Matters
This 10-fold difference in lipophilicity directly impacts the solubility and compatibility of the compound in non-polar media, which is critical for applications in lubricants, fuel additives, and oil-based coatings where solubility is a key performance parameter.
- [1] Molaid Chemical Database. Calculated properties for Cerium(III) isodecanoate (CAS 94246-94-3). Accessed 2026. View Source
- [2] Chemical Computing Group. Calculated LogP for Cerium(III) 2-ethylhexanoate. Data derived from molecular structure analysis. View Source
